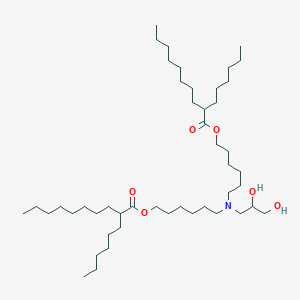
((2,3-Dihydroxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2,3-Dihydroxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate): is a complex organic compound with the molecular formula C47H93NO6 and a molecular weight of 768.24 g/mol . This compound is primarily used in biochemical research and has applications in various scientific fields due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((2,3-Dihydroxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) involves multiple steps, starting with the preparation of the intermediate compounds. The process typically includes:
Preparation of 2,3-Dihydroxypropylamine: This involves the reaction of glycerol with ammonia under specific conditions to yield 2,3-dihydroxypropylamine.
Formation of Hexane-6,1-diyl Derivative: The next step involves the reaction of hexane-6,1-diol with a suitable halogenating agent to form hexane-6,1-diyl halide.
Esterification: The final step is the esterification of the hexane-6,1-diyl derivative with 2-hexyldecanoic acid in the presence of a catalyst to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Intermediates: Large-scale synthesis of 2,3-dihydroxypropylamine and hexane-6,1-diyl halide.
Continuous Flow Esterification: Using continuous flow reactors to carry out the esterification process efficiently.
Purification: The final product is purified using techniques such as distillation, crystallization, and chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can occur at the ester functional groups, converting them into alcohols.
Substitution: Nucleophilic substitution reactions can take place at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a reagent in organic synthesis for the preparation of complex molecules.
- Acts as a building block in the synthesis of polymers and surfactants .
Biology:
- Utilized in the study of lipid metabolism and enzyme interactions.
- Serves as a model compound in biochemical assays .
Medicine:
- Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
- Explored for its role in the formulation of lipid-based pharmaceuticals .
Industry:
- Applied in the production of specialty chemicals and materials.
- Used in the formulation of cosmetic and personal care products .
Mecanismo De Acción
The mechanism of action of ((2,3-Dihydroxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) involves its interaction with biological membranes and enzymes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with specific enzymes, modulating their activity and influencing various biochemical pathways .
Comparación Con Compuestos Similares
- ((2,3-Dihydroxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-octyldodecanoate)
- ((2,3-Dihydroxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-decyltetradecanoate)
- ((2,3-Dihydroxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-dodecylhexadecanoate)
Comparison:
- Uniqueness: The unique combination of the 2,3-dihydroxypropyl and hexane-6,1-diyl moieties in ((2,3-Dihydroxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) provides distinct amphiphilic properties, making it particularly useful in applications requiring both hydrophilic and hydrophobic interactions .
- Structural Differences: The similar compounds listed above differ primarily in the length and branching of the fatty acid chains, which can influence their physical properties and applications .
Propiedades
Fórmula molecular |
C47H93NO6 |
|---|---|
Peso molecular |
768.2 g/mol |
Nombre IUPAC |
6-[2,3-dihydroxypropyl-[6-(2-hexyldecanoyloxy)hexyl]amino]hexyl 2-hexyldecanoate |
InChI |
InChI=1S/C47H93NO6/c1-5-9-13-17-19-27-35-43(33-25-15-11-7-3)46(51)53-39-31-23-21-29-37-48(41-45(50)42-49)38-30-22-24-32-40-54-47(52)44(34-26-16-12-8-4)36-28-20-18-14-10-6-2/h43-45,49-50H,5-42H2,1-4H3 |
Clave InChI |
VMYSQXOXRRLDOX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-{4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl}-8-azaspiro[4.5]decane-1,4-dione](/img/structure/B13364290.png)
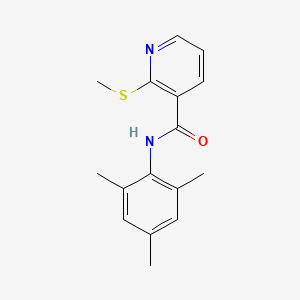
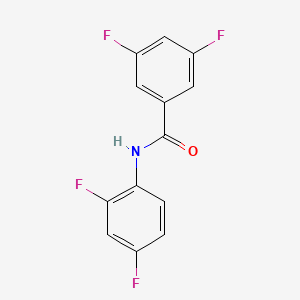
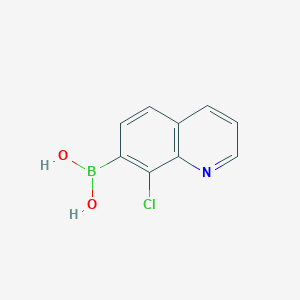
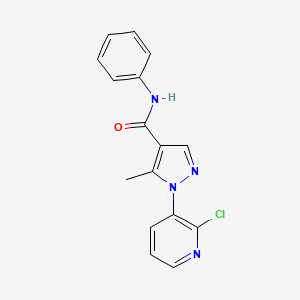

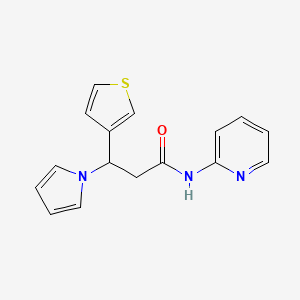

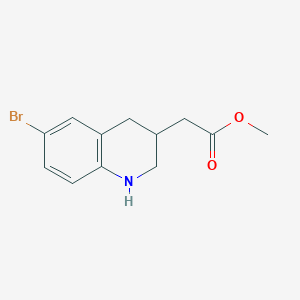
![3-{[2-({4-[3-(Trifluoromethyl)benzoyl]-1-piperazinyl}methyl)phenyl]sulfanyl}phenol](/img/structure/B13364346.png)
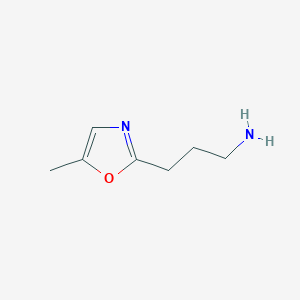
![2-(4-methoxyphenyl)-N-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B13364360.png)
![3-[6-(2,3-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13364368.png)
![N-{4-amino-2-[(4-methylbenzyl)oxy]phenyl}acetamide](/img/structure/B13364373.png)
